

IIIM-290 Efficacy in Patient-Derived Xenograft Models: A Comparative Guide

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Compound of Interest

Compound Name: IIIM-290

Cat. No.: B1192948

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of **IIIM-290** in patient-derived xenograft (PDX) models of pancreatic cancer, colon cancer, and leukemia, benchmarked against standard-of-care therapies. The data presented is intended to offer an objective overview to inform further research and drug development efforts.

Efficacy Comparison of IIIM-290 and Standard-of-Care Therapies in PDX Models

The following tables summarize the efficacy of **IIIM-290** in comparison to standard therapeutic agents in patient-derived xenograft models for pancreatic cancer, colon cancer, and leukemia.

Table 1: Pancreatic Cancer

Compound	Dosage	Efficacy in PDX Models
IIIM-290	50 mg/kg, oral	Demonstrated in vivo efficacy. [1] [2]
Gemcitabine	100 mg/kg, twice weekly	Sensitive in some PDX models, with an 80% tumor volume reduction in one study. [3] However, resistance is a known issue. [3] [4]
FOLFIRINOX	Not explicitly detailed in PDX models	A standard first-line treatment for metastatic pancreatic cancer with proven clinical efficacy. [5] [6]

Table 2: Colon Cancer

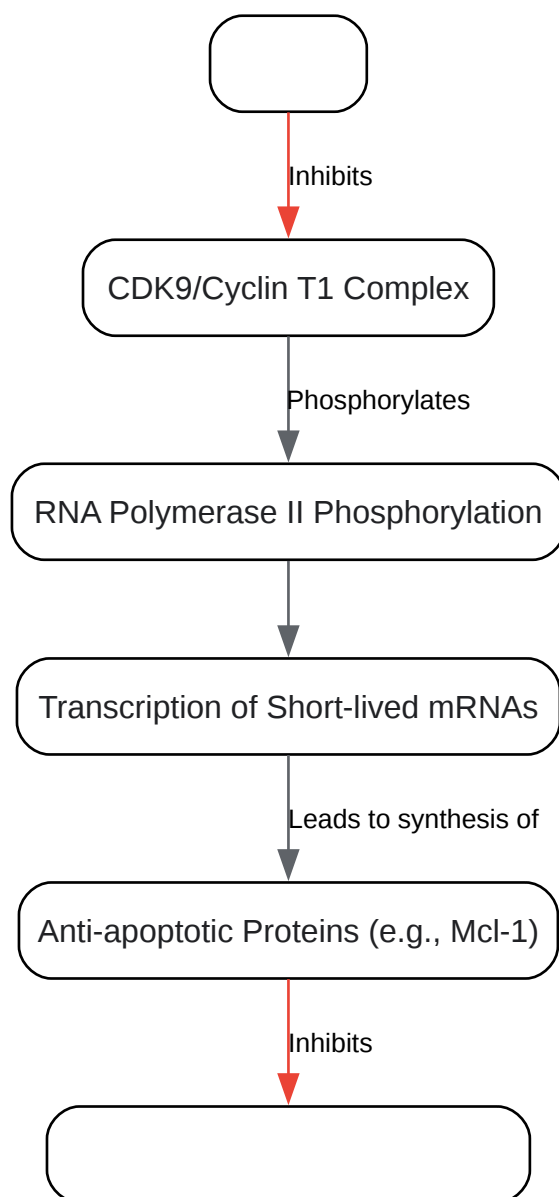
Compound	Dosage	Efficacy in PDX Models
IIIM-290	50 mg/kg, oral	Demonstrated in vivo efficacy. [1] [2]
FOLFOX-like Regimen	Oxaliplatin: 12 mg/kg, weekly; 5-Fluorouracil: 55 mg/kg, weekly	Significantly decreased tumor growth in PDX models. [7] 5-FU based therapies are standard-of-care. [8]

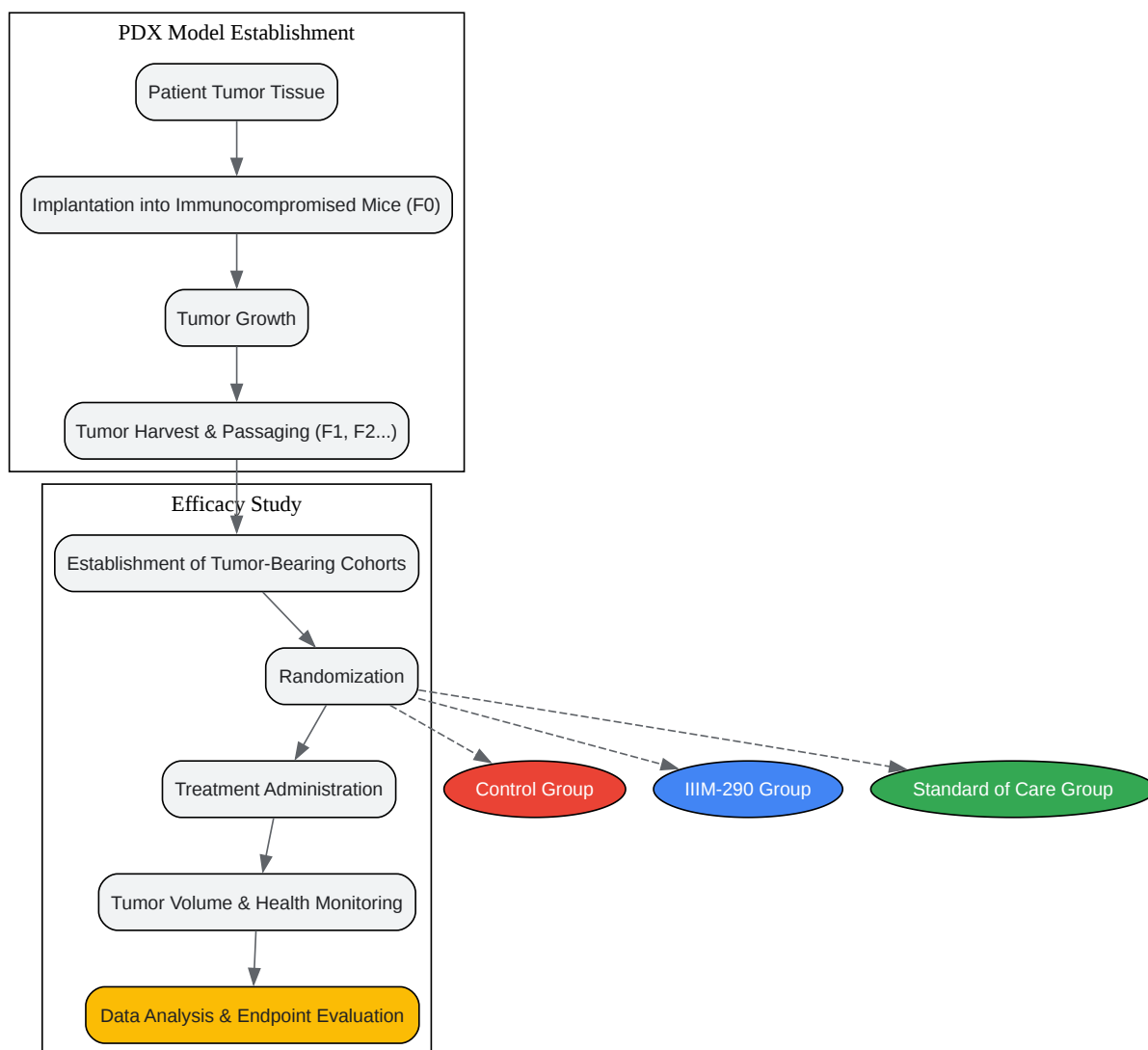
Table 3: Leukemia (Acute Lymphoblastic Leukemia - ALL)

Compound	Dosage	Efficacy in PDX Models
IIIM-290	50 mg/kg, oral	Enhanced the survival of animals with leukemia.[9]
CPX-351 (Cytarabine & Daunorubicin)	Cytarabine: 5 mg/kg; Daunorubicin: 2.2 mg/kg	Induced complete responses in four B-lineage ALL xenografts and a partial response in one T-lineage xenograft.[10][11]

Mechanism of Action: IIIM-290

IIIM-290 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][9] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of caspase-dependent apoptosis in cancer cells.[1][12] This targeted mechanism of action makes it a promising candidate for cancers reliant on transcriptional regulation for their survival.





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